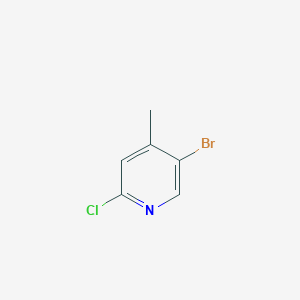

5-Bromo-2-chloro-4-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISESOOISZHSENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370306 | |

| Record name | 5-BROMO-2-CHLORO-4-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778611-64-6 | |

| Record name | 5-BROMO-2-CHLORO-4-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methylpyridine, also known as 5-Bromo-2-chloro-4-picoline, is a halogenated pyridine (B92270) derivative that serves as a versatile and crucial intermediate in organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a methyl group, provides a unique combination of reactivity and functionality. This compound is particularly valuable in the fields of medicinal chemistry and agrochemical development, where it acts as a key building block for constructing more complex, biologically active molecules.[1][3] The differential reactivity of the two halogen substituents allows for selective and controlled functionalization, making it a powerful tool for the synthesis of polysubstituted pyridine derivatives.[2]

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its use in experimental settings, influencing reaction conditions, purification methods, and storage.

| Property | Value | Source |

| CAS Number | 778611-64-6 | [4] |

| Molecular Formula | C₆H₅BrClN | [4] |

| Molecular Weight | 206.47 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 29-31 °C | [4] |

| Density | 1.624 g/mL at 25 °C | [4] |

| InChI | 1S/C6H5BrClN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | [4] |

| InChIKey | ISESOOISZHSENQ-UHFFFAOYSA-N | [4] |

| SMILES String | Clc1cc(C)c(Br)cn1 | [4] |

Reactivity and Applications

This compound is a highly functionalized compound primarily utilized as a synthetic intermediate.[5] Its reactivity is dominated by the two halogen atoms, which can participate in various chemical transformations.

Nucleophilic Substitution and Cross-Coupling Reactions: The presence of both bromine and chlorine atoms makes the compound an excellent substrate for nucleophilic substitution reactions, where they can act as leaving groups.[6] Furthermore, the carbon-halogen bonds are key reactive sites for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

The general reactivity trend for halides in palladium-catalyzed oxidative addition is I > Br > Cl.[7] This differential reactivity is a significant synthetic advantage of this compound. The bromine atom at the 5-position is generally more reactive in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations than the chlorine atom at the 2-position.[2][7] This allows for selective functionalization at the C5 position, while the C2 position remains available for subsequent transformations, enabling a controlled, stepwise approach to complex pyridine synthesis.[2]

Key Application Areas:

-

Pharmaceutical Development : It is a key building block in the synthesis of novel pharmaceutical compounds, particularly for creating targeted therapies.[1] Its structure is a scaffold for developing antibacterial and antifungal agents.[1]

-

Agrochemical Chemistry : The compound is used to formulate advanced pesticides and herbicides, contributing to crop protection.[1][3]

-

Material Science : It is involved in producing specialized polymers and coatings with enhanced durability.[1]

-

Research Reagent : As a versatile reagent, it aids researchers in developing new chemical reactions and synthetic pathways.[1]

Caption: Logical diagram of core properties and applications.

Experimental Protocols

While specific protocols for this compound are proprietary or found within patent literature, the following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, a common transformation for this class of compounds. This protocol is adapted from a general procedure for related halopyridines.[7]

Objective: To perform a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 5-position of a bromochloropyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk flask)

-

Nitrogen or Argon source

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup : To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Inert Atmosphere : Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

-

Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water to the vessel via syringe.

-

Heating : Place the reaction vessel in a preheated oil bath at 90 °C.

-

Reaction Monitoring : Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[7]

-

Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding water.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

-

Washing and Drying : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Caption: General workflow for a Suzuki cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 778611-64-6 | Benchchem [benchchem.com]

- 3. indiamart.com [indiamart.com]

- 4. This compound 97% | 778611-64-6 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | CAS 101395-19-9 | Properties, Synthesis, Safety & Supplier China [pipzine-chem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-2-chloro-4-methylpyridine

CAS Number: 778611-64-6

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-methylpyridine, a key halogenated pyridine (B92270) derivative. It is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis. This document details the compound's physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its applications and safety considerations.

Physicochemical and Spectroscopic Data

This compound, also known as 5-bromo-2-chloro-4-picoline, is a versatile chemical intermediate.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 778611-64-6 | Sigma-Aldrich |

| Molecular Formula | C₆H₅BrClN | Sigma-Aldrich |

| Molecular Weight | 206.47 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 29-31 °C | Sigma-Aldrich |

| Density | 1.624 g/mL at 25 °C | Sigma-Aldrich |

| Solubility | Soluble in some organic solvents like dichloromethane (B109758), less soluble in water. | Pipzine Chemicals |

| Stability | Stable under normal conditions, but may react with strong oxidizing agents. | Pipzine Chemicals |

Spectroscopic Data Summary

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals for aromatic protons and a methyl group. |

| ¹³C NMR | Expected signals for aromatic carbons and a methyl carbon. |

| IR Spectroscopy | Characteristic peaks for C-H, C=C, C=N, C-Cl, and C-Br bonds. An ATR-IR spectrum is available, though detailed analysis is proprietary.[2] |

| Mass Spectrometry | Expected molecular ion peak and fragmentation pattern corresponding to the loss of halogens and methyl group. |

Synthesis and Experimental Protocol

The proposed synthesis involves two main steps: the bromination of 2-amino-4-methylpyridine (B118599) followed by a Sandmeyer-type reaction to introduce the chloro group.

Experimental Workflow

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-4-methylpyridine (1 equivalent) in dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in DCM dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

-

Work-up: Once the reaction is complete, wash the reaction mixture with a 1M aqueous solution of sodium thiosulfate, followed by brine.

-

Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude 2-amino-5-bromo-4-methylpyridine. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Diazotization: Dissolve the crude 2-amino-5-bromo-4-methylpyridine from the previous step in concentrated hydrochloric acid and cool the solution to -5 °C.

-

Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 0 °C. Stir the mixture for 1 hour at this temperature to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the cuprous chloride solution.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

-

Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Reaction Mechanism

The synthesis involves two key reaction mechanisms: electrophilic aromatic substitution for the bromination and a Sandmeyer reaction for the introduction of the chlorine atom.

Bromination Mechanism

Caption: Simplified mechanism of electrophilic bromination of the pyridine ring.

The amino group at the 2-position and the methyl group at the 4-position are activating groups that direct the incoming electrophile (bromonium ion from NBS) to the 5-position of the pyridine ring. The reaction proceeds via a resonance-stabilized carbocation intermediate (sigma complex).

Sandmeyer Reaction Mechanism

Caption: Key steps in the Sandmeyer reaction for the conversion of the amino group to a chloro group.

The primary amine is converted to a diazonium salt using sodium nitrite and hydrochloric acid. The diazonium salt then undergoes a single electron transfer from copper(I) chloride to form an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from copper(II) chloride to yield the final product.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its halogenated structure provides two reactive sites that can be selectively functionalized through various cross-coupling reactions, nucleophilic substitutions, and other transformations.

-

Pharmaceutical Synthesis: This compound serves as a key intermediate in the development of novel therapeutic agents. It is particularly utilized in the synthesis of antibacterial and antifungal compounds.[4] The pyridine core is a common scaffold in many biologically active molecules.

-

Agrochemical Development: It is used in the formulation of modern pesticides and herbicides.[4] The specific substitution pattern can be tailored to design molecules with high efficacy against target pests and weeds while minimizing environmental impact.

-

Materials Science: The unique electronic properties of halogenated pyridines make them interesting candidates for the development of specialized polymers and materials with enhanced optical and electronic characteristics.[4]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H318 | Causes serious eye damage. |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 5-Bromo-2-chloro-4-methylpyridine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The described methodology is based on established chemical principles and draws from detailed protocols for analogous transformations. This document offers a step-by-step experimental protocol, quantitative data, and workflow visualizations to aid researchers in the successful synthesis of this target molecule.

I. Synthetic Strategy

The most plausible and well-documented synthetic approach to this compound commences with the commercially available starting material, 2-Amino-4-methylpyridine. The synthesis proceeds in two key steps:

-

Regioselective Bromination: The pyridine (B92270) ring is first activated by the amino group, directing the electrophilic substitution of bromine to the 5-position. N-Bromosuccinimide (NBS) is an effective and selective brominating agent for this transformation.

-

Sandmeyer Reaction: The amino group of the resulting 2-Amino-5-bromo-4-methylpyridine is then converted to a chloro group via a diazotization reaction, followed by decomposition of the diazonium salt in the presence of a chloride source, typically cuprous chloride.

This synthetic pathway is illustrated in the following workflow diagram:

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol details the regioselective bromination of 2-Amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS).

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-Amino-4-methylpyridine | 108.14 | 30.0 | 277.4 |

| N-Bromosuccinimide (NBS) | 177.98 | 49.4 | 277.6 |

| Dimethylformamide (DMF) | - | 150 mL | - |

| Water | - | q.s. | - |

| Acetonitrile | - | q.s. | - |

Procedure:

-

Under an inert atmosphere, dissolve 2-Amino-4-methylpyridine (30.0 g, 277.4 mmol) in dimethylformamide (150 mL) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Slowly add a solution of N-Bromosuccinimide (49.4 g, 277.6 mmol) in DMF dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to 20 °C and stir for 8-10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by pouring the mixture into a large volume of cold deionized water, which will result in the formation of a solid precipitate.

-

Isolate the solid by filtration and wash thoroughly with water.

-

Further purify the crude product by washing with acetonitrile.

-

Dry the resulting solid to obtain 2-Amino-5-bromo-4-methylpyridine.

Quantitative Data:

| Product | Yield | Appearance |

| 2-Amino-5-bromo-4-methylpyridine | ~80% | Brown solid |

Step 2: Synthesis of this compound

This protocol describes the conversion of the amino group of 2-Amino-5-bromo-4-methylpyridine to a chloro group via a Sandmeyer-type reaction. This procedure is adapted from a similar transformation of a related substrate.[1]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-Amino-5-bromo-4-methylpyridine | 187.04 | 10.0 | 53.5 |

| Concentrated Hydrochloric Acid (HCl) | - | ~200 mL | - |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 4.4 | 63.8 |

| Cuprous Chloride (CuCl) | 99.00 | q.s. (catalytic) | - |

| Sodium Hydroxide (B78521) (NaOH) | 40.00 | q.s. | - |

| Ethyl Acetate | - | q.s. | - |

| Saturated Brine Solution | - | q.s. | - |

| Anhydrous Sodium Sulfate | - | q.s. | - |

Procedure:

-

In a well-ventilated fume hood, carefully dissolve 2-Amino-5-bromo-4-methylpyridine (10.0 g, 53.5 mmol) in concentrated hydrochloric acid (~200 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the mixture to -5 to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (4.4 g, 63.8 mmol) in a minimal amount of water dropwise to the reaction mixture, maintaining the temperature below 0 °C. Vigorous stirring is essential during this addition.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

-

In a separate beaker, prepare a solution or suspension of a catalytic amount of cuprous chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC to confirm the disappearance of the diazonium salt intermediate.

-

Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with a saturated brine solution, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel.

III. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Bromination | Step 2: Sandmeyer Reaction | Overall (Theoretical) |

| Product | 2-Amino-5-bromo-4-methylpyridine | This compound | - |

| Yield | ~80% | ~68% (based on analogous reaction)[1] | ~54% |

| Melting Point | - | 29-31 °C | - |

| Density | - | 1.624 g/mL at 25 °C | - |

IV. Logical Relationships in the Sandmeyer Reaction

The Sandmeyer reaction involves a series of interconnected steps, from the formation of the diazonium salt to its conversion to the final product. The following diagram illustrates these logical relationships.

Caption: Logical pathway of the Sandmeyer reaction.

References

Structural Analysis of 5-Bromo-2-chloro-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methylpyridine is a halogenated pyridine (B92270) derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The differential reactivity of the halogen substituents allows for selective functionalization, making it a valuable building block in the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, spectroscopic data, and a plausible synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrClN | --INVALID-LINK-- |

| Molecular Weight | 206.47 g/mol | --INVALID-LINK-- |

| CAS Number | 778611-64-6 | --INVALID-LINK-- |

| Appearance | White to pale yellow solid | --INVALID-LINK-- |

| Melting Point | 29-31 °C | --INVALID-LINK-- |

| Density | 1.624 g/mL at 25 °C | --INVALID-LINK-- |

| InChI | InChI=1S/C6H5BrClN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | --INVALID-LINK-- |

| SMILES | CC1=CC(=NC=C1Br)Cl | --INVALID-LINK-- |

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

-

H-3: This proton is expected to appear as a singlet.

-

H-6: This proton is also expected to appear as a singlet.

-

-CH₃: The methyl protons will appear as a singlet.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | 8.2 - 8.4 | s |

| H-3 | 7.2 - 7.4 | s |

| -CH₃ | 2.3 - 2.5 | s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the substitution pattern, five distinct signals are expected for the pyridine ring carbons and one for the methyl carbon.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 153 |

| C-3 | 123 - 126 |

| C-4 | 145 - 148 |

| C-5 | 118 - 121 |

| C-6 | 150 - 153 |

| -CH₃ | 18 - 22 |

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound is available and provides key information about the functional groups present.[1] The interpretation of the major absorption bands is summarized in Table 2.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2900-3000 | Medium | Aliphatic C-H stretching (methyl group) |

| 1550-1600 | Strong | C=C and C=N stretching vibrations of the pyridine ring |

| 1450-1500 | Strong | C=C and C=N stretching vibrations of the pyridine ring |

| 1000-1200 | Medium-Strong | C-Cl stretching |

| 550-750 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M, M+2, M+4). The fragmentation pattern would likely involve the loss of halogen atoms and the methyl group.

Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 205/207/209 | [M]⁺ | Molecular ion cluster showing the isotopic pattern of Br and Cl. |

| 190/192/194 | [M - CH₃]⁺ | Loss of the methyl group. |

| 170/172 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 126 | [M - Br]⁺ | Loss of a bromine atom. |

X-ray Crystallography

Currently, there is no publicly available crystal structure of this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. The determination of its single-crystal X-ray structure would provide definitive information on its three-dimensional geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Synthesis Pathway

A plausible synthetic route for this compound can be devised based on established pyridine chemistry. A potential pathway starts from the commercially available 2-chloro-4-methylpyridine (B103993).

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

General Synthesis Protocol (Illustrative)

Step 1: Nitration of 2-Chloro-4-methylpyridine To a cooled (0-5 °C) mixture of concentrated sulfuric acid, 2-chloro-4-methylpyridine is added dropwise. A nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is then added slowly while maintaining the low temperature. The reaction mixture is stirred at room temperature for several hours and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-4-methyl-5-nitropyridine.

Step 2: Reduction of 2-Chloro-4-methyl-5-nitropyridine The nitro-substituted pyridine is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid). A reducing agent, such as iron powder and hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amino group. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified to give 5-amino-2-chloro-4-methylpyridine.

Step 3: Sandmeyer Reaction of 5-Amino-2-chloro-4-methylpyridine The amino-substituted pyridine is dissolved in hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is added dropwise to form the diazonium salt. This solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is warmed to room temperature and stirred for several hours. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude this compound can be purified by column chromatography.

General Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of -2 to 12 ppm and 16-64 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0 to 200 ppm.

General Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Separation: Use a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass spectrum is recorded over a suitable m/z range (e.g., 40-350 amu).

Logical Workflow for Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive structural analysis of this compound.

Caption: A logical workflow for the structural characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new chemical entities. This technical guide has provided a detailed overview of its structural analysis, including its physicochemical properties, predicted and available spectroscopic data, and a plausible synthetic route. While a definitive single-crystal X-ray structure is not yet available, the provided information serves as a comprehensive resource for researchers working with this compound. The detailed experimental protocols and logical workflow offer a practical guide for its synthesis and characterization.

References

An In-depth Technical Guide to 5-Bromo-2-chloro-4-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-Bromo-2-chloro-4-methylpyridine, a key heterocyclic intermediate in organic synthesis. The document details experimental protocols for its synthesis and its application in cross-coupling reactions, highlighting its utility in the development of novel pharmaceuticals and agrochemicals. Safety information and reactivity profiles are also discussed to provide a complete resource for laboratory professionals.

Introduction

This compound, also known as 5-bromo-2-chloro-4-picoline, is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic chemistry.[1] Its structure, featuring a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position, provides distinct reactive sites that can be selectively functionalized. This differential reactivity is particularly advantageous in the stepwise synthesis of complex, polysubstituted pyridine scaffolds, which are prevalent in many biologically active molecules.[1] This guide aims to consolidate the available technical information on this compound to support its effective use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Solid | [2] |

| Melting Point | 29-31 °C | [2][3] |

| Boiling Point | ~230 - 235 °C (estimated) | [4] |

| Density | 1.624 g/mL at 25 °C | [2][3] |

| Solubility | Soluble in some organic solvents like dichloromethane (B109758), less soluble in water. | [4] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrClN | [2][3] |

| Molecular Weight | 206.47 g/mol | [2][5] |

| CAS Number | 778611-64-6 | [2] |

| InChI | 1S/C6H5BrClN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | [2][3] |

| InChIKey | ISESOOISZHSENQ-UHFFFAOYSA-N | [2][3] |

| SMILES | Cc1cc(Br)ncc1Cl | [5] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the two aromatic protons on the pyridine ring would be influenced by the positions of the halogen and methyl substituents. The methyl group would appear as a singlet, likely in the range of 2.3-2.6 ppm.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be characteristic of a substituted pyridine ring, with the carbons attached to the halogens appearing at lower field.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (206.47 g/mol ). The isotopic pattern of the molecular ion would be characteristic for a compound containing one bromine and one chlorine atom.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dominated by the two halogen substituents on the pyridine ring. The bromine atom at the 5-position is generally more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the weaker C-Br bond compared to the C-Cl bond.[1] Conversely, the chlorine atom at the 2-position, which is activated by the ring nitrogen, is more prone to nucleophilic aromatic substitution (SNAr) reactions.[1] This differential reactivity allows for selective and sequential functionalization of the molecule.

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the synthesis of this compound and its use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of a suitable 2-chloro-4-methylpyridine (B103993) precursor. The following is a general procedure based on similar transformations.[8]

Materials and Reagents:

-

2-Chloro-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid

-

Sodium hydroxide (B78521) solution

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-chloro-4-methylpyridine in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer with 1M HCl, then with a sodium hydroxide solution, and finally with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Caption: A generalized workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a common application for this type of substrate.[9]

Materials and Reagents:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane (B91453)/water mixture)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating mantle

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

-

Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of compounds with potential biological activity. Its derivatives have been explored in the development of pharmaceuticals and agrochemicals. For instance, substituted pyridines are core structures in many drugs, and the ability to introduce diverse functionalities onto the pyridine ring via this intermediate is of significant interest in drug discovery.[10] While specific signaling pathways directly modulated by this compound are not documented, its derivatives have been investigated as potential inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.[11]

Caption: A logical workflow illustrating the use of this compound in a drug discovery program.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Safety Information

| Category | Information | Reference(s) |

| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [2] |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.) | [2] |

| Signal Word | Danger | [2] |

Conclusion

This compound is a strategically important intermediate for organic synthesis, offering multiple avenues for the creation of complex molecules. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable tool for researchers and scientists in both academic and industrial settings. This guide provides a foundational understanding of this compound, enabling its safe and effective use in the pursuit of new discoveries in medicinal chemistry and materials science.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. This compound 97 778611-64-6 [sigmaaldrich.com]

- 3. This compound 97 778611-64-6 [sigmaaldrich.com]

- 4. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-2-chloro-4-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-methylpyridine, a key halogenated pyridine (B92270) intermediate. Its unique substitution pattern offers differential reactivity, making it a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound, also known as 5-Bromo-2-chloro-4-picoline, is a solid compound at room temperature.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 206.47 g/mol | [1][2] |

| Molecular Formula | C₆H₅BrClN | [1][2] |

| CAS Number | 778611-64-6 | [1][2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 29-31 °C | [1] |

| Density | 1.624 g/mL at 25 °C | [1] |

| Purity | >97% | [1][3] |

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of a 2-chloro-4-methylpyridine (B103993) precursor. The following experimental protocol is adapted from a similar procedure for a related compound and illustrates a viable method for its synthesis.[4]

Experimental Protocol: Synthesis via Electrophilic Bromination

-

Materials: 2-chloro-4-methylpyridine, N-bromosuccinimide (NBS), concentrated sulfuric acid, 8N sodium hydroxide (B78521) solution, chloroform (B151607), anhydrous sodium sulfate, hexane, ethyl acetate (B1210297).

-

Procedure:

-

In a flask suitable for the reaction scale, dissolve 2-chloro-4-methylpyridine (1.0 equivalent) in concentrated sulfuric acid under cooling in an ice bath.

-

Slowly add N-bromosuccinimide (1.0 equivalent) to the solution in portions, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir and gradually warm to 55 °C. Maintain this temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of ice water.

-

Neutralize the mixture by slowly adding an 8N aqueous sodium hydroxide solution until the pH is alkaline.

-

Extract the aqueous mixture with chloroform (3x).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography, eluting with a hexane:ethyl acetate gradient to yield pure this compound.

-

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 97% | 778611-64-6 [sigmaaldrich.com]

- 3. This compound 778611-64-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 5-Bromo-2-chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 5-Bromo-2-chloro-4-methylpyridine. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on its known physical and chemical properties and presents detailed, generalized experimental protocols for determining its solubility. These methodologies are standard in the pharmaceutical and chemical industries and can be readily adapted for this specific compound.

Compound Profile: this compound

This compound is a halogenated pyridine (B92270) derivative.[1] Its structure, featuring a pyridine ring with bromo, chloro, and methyl substitutions, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility is crucial for its application in various synthetic routes and formulations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 778611-64-6 | [2][3][4] |

| Molecular Formula | C₆H₅BrClN | [2][4] |

| Molecular Weight | 206.47 g/mol | [2] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |

| Melting Point | 29-31 °C | [2][5] |

| Density | 1.624 g/mL at 25 °C | [2] |

| Purity | >98.0% (GC) | |

| Qualitative Solubility | Soluble in some organic solvents, less soluble in water. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for quantitatively determining the solubility of this compound.

2.1. Gravimetric Method

This method directly measures the mass of the solute that can be dissolved in a given volume of solvent to create a saturated solution.[6][7]

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, dichloromethane)

-

Analytical balance

-

Thermostatic water bath or incubator

-

Conical flasks with stoppers

-

Pipettes

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed evaporating dishes or vials

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen solvent. An excess of the solid should be visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C, 37 °C) and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) and analyzed; equilibrium is reached when consecutive measurements are consistent.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the evaporating dish containing the filtered saturated solution.

-

Evaporate the solvent. This can be achieved by placing the dish in an oven at a temperature below the melting and decomposition point of the compound or by using a rotary evaporator.

-

Once the solvent is completely removed, cool the dish in a desiccator to room temperature and weigh it again.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

Calculation:

-

Mass of dissolved solute = (Weight of dish with dry solute) - (Weight of empty dish)

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of filtered solution in L)

2.2. UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits absorbance in the UV-Vis range and the chosen solvent is transparent in that region.[8][9]

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute, non-saturated solution of this compound in the chosen solvent.

-

Scan the solution over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[8]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), determine the concentration of the diluted solution.

-

Solubility (g/L) = (Concentration of diluted solution in g/L) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for determining the solubility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97% | 778611-64-6 [sigmaaldrich.com]

- 3. 778611-64-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.778611-64-6 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromo-2-chloro-4-methylpyridine (CAS No: 778611-64-6), a halogenated pyridine (B92270) derivative commonly utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its chemical properties and potential hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

Proper identification and understanding of the physical properties of a substance are the first steps in safe handling.

| Property | Value | Reference |

| CAS Number | 778611-64-6 | [2] |

| Molecular Formula | C₆H₅BrClN | [2] |

| Molecular Weight | 206.47 g/mol | [2] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |

| Melting Point | 29-31 °C | |

| Density | 1.624 g/mL at 25 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Danger[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required in situations with a higher risk of splashing. | [3] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat. Ensure that skin is not exposed. | |

| Respiratory Protection | Use only in a well-ventilated area, preferably in a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. | [3] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize risks.

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid inhalation of dust, fumes, or vapors.[3]

-

Work in a well-ventilated area or a chemical fume hood.[3]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store locked up.

Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate harm.

First-Aid Measures:

| Exposure Route | Procedure | Reference |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting. | [4] |

| Eye Contact | Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical help. | [4] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [4] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [4] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride gas.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material and place in a suitable container for disposal.

-

Prevent the material from entering drains or waterways.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste generators must consult with their institution's environmental health and safety office for specific guidance.

Experimental Workflows and Safety Protocols

The following diagrams illustrate key safety and handling workflows.

Caption: Workflow for responding to an accidental spill of this compound.

Caption: Standard operating procedure for the safe handling of this compound.

References

Navigating the Safety Profile of 5-Bromo-2-chloro-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for 5-Bromo-2-chloro-4-methylpyridine, a crucial building block in pharmaceutical and chemical research. Understanding the safety and handling requirements of this compound is paramount for ensuring laboratory safety and the integrity of experimental outcomes. This document summarizes key quantitative data, outlines hazard classifications, and provides a logical workflow for safe handling.

Physicochemical and Identification Data

Proper identification and understanding of the physical properties of this compound are fundamental for its safe use and storage. The following table summarizes its key identifiers and physicochemical characteristics.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 5-Bromo-2-chloro-4-picoline |

| CAS Number | 778611-64-6 |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Physical State | Solid |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |

| Melting Point | 29-31 °C |

| Boiling Point | 239 °C at 1013 hPa |

| Density | 1.624 g/mL at 25 °C |

| Purity | >98.0% (GC) |

GHS Hazard and Precautionary Information

This compound is classified under the Globally Harmonized System (GHS) with specific hazard and precautionary statements that dictate its handling and storage.

Hazard Classification

| Classification | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

Precautionary Statements

| Code | Precautionary Statement |

| Prevention | |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| Response | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P330 | Rinse mouth.[1] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P332 + P317 | If skin irritation occurs: Get medical help.[1] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] |

| Disposal | |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[1] |

Safe Handling and Storage Workflow

The following diagram outlines a logical workflow for the safe handling and storage of this compound, from receipt to disposal. Adherence to this workflow is critical for minimizing risks in a laboratory setting.

Experimental Protocols

Detailed experimental protocols for toxicological or hazard evaluation of this compound are not publicly available in the reviewed safety data sheets. The hazard classifications provided are based on standardized testing methodologies required by regulatory bodies. Researchers should refer to established OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing when designing experiments that require an in-depth toxicological assessment.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards, including being harmful if swallowed and causing serious eye damage and skin irritation. By adhering to the GHS guidelines, utilizing appropriate personal protective equipment, and following the safe handling workflow outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Always consult the most recent version of the Safety Data Sheet (SDS) from your supplier before use.

References

The Advent and Evolution of Substituted Pyridines: A Technical Guide

An In-depth Review of the Discovery, Synthesis, and Application of a Cornerstone Heterocycle

The pyridine (B92270) ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its discovery in the 1850s from the pyrolysis of animal bones marked the beginning of a rich history of chemical exploration that has led to the development of countless substituted derivatives with profound impacts on science and medicine.[3] This technical guide provides a comprehensive overview of the discovery and history of substituted pyridines, detailing the seminal synthetic methodologies, their evolution, and their applications, with a focus on quantitative data and experimental protocols for researchers, scientists, and drug development professionals.

Foundational Discoveries and Early Synthetic Efforts

Impure pyridine was first isolated in the late 1840s by the Scottish chemist Thomas Anderson from the oil obtained by heating animal bones to high temperatures.[4] He aptly named it "pyridine" from the Greek words pyr (fire) and idine (a suffix for aromatic bases).[1] The correct structure of pyridine, as an analogue of benzene (B151609) with one CH group replaced by a nitrogen atom, was proposed independently by Wilhelm Körner (1869) and James Dewar (1871) and later confirmed by William Ramsay's synthesis from acetylene (B1199291) and hydrogen cyanide in 1876.[1][2]

The early syntheses of pyridine itself were low-yielding.[4] The advent of substituted pyridine synthesis truly began with the development of named reactions that allowed for the systematic construction of the pyridine ring from acyclic precursors. These classical methods, many of which are still in use today, form the bedrock of pyridine chemistry.

Classical Synthetic Methodologies

The late 19th and early 20th centuries saw the emergence of several powerful synthetic strategies for constructing the pyridine ring. These methods are characterized by the condensation of carbonyl compounds with a nitrogen source, typically ammonia (B1221849).

The Hantzsch Pyridine Synthesis (1881)

In 1881, Arthur Rudolf Hantzsch reported a multi-component reaction that has become one of the most well-known methods for pyridine synthesis.[5][6] The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia or ammonium (B1175870) acetate (B1210297).[5][6] The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be oxidized to the corresponding pyridine derivative.[5] The driving force for this final oxidation step is the formation of the stable aromatic pyridine ring.[5]

This reaction's most significant impact has been in the field of medicinal chemistry. The 1,4-DHP intermediates, often called "Hantzsch esters," are the core structure of a major class of L-type calcium channel blockers, including drugs like nifedipine, amlodipine, and felodipine, which are widely used to treat hypertension and angina.[5][6]

| Aldehyde | β-Ketoester | Nitrogen Source | Oxidizing Agent | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | Ethyl acetoacetate (B1235776) | NH₄OAc | - | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 96 | [6] |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | NH₄OAc | - | Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 95 | [6] |

| Formaldehyde | Ethyl acetoacetate | NH₄OAc | FeCl₃ | Diethyl 2,6-dimethyl-pyridine-3,5-dicarboxylate | High | [5] |

| Propionaldehyde | Ethyl 3-oxopentanoate | NH₄OAc | HNO₃ | Diethyl 2,4,6-triethyl-pyridine-3,5-dicarboxylate | - | [7] |

Note: Yields can vary significantly based on reaction conditions, catalysts, and purification methods.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 eq.), ethyl acetoacetate (2.0 eq.), and ammonium acetate (1.2 eq.).[5]

-

Solvent Addition: Add ethanol (B145695) as the solvent.[5]

-

Reaction: Heat the mixture to reflux with stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Isolation and Purification: Collect the solid product by filtration. If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.[5]

The Chichibabin Pyridine Synthesis (1924)

Developed by the Russian chemist Aleksei Chichibabin, this method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives at high temperatures (350–500 °C) over a solid catalyst, such as alumina (B75360) or silica.[8] This gas-phase reaction is a cornerstone of industrial pyridine production, providing access to simple, alkyl-substituted pyridines like picolines (methylpyridines) and lutidines (dimethylpyridines) from inexpensive starting materials.[8]

A related and perhaps more famous reaction also bearing Chichibabin's name is the direct amination of the pyridine ring with sodium amide (NaNH₂) to produce 2-aminopyridine (B139424), reported in 1914.[9][10][11] This is a nucleophilic aromatic substitution of a hydride ion (SNH), a mechanistically significant transformation.[10]

| Reactants | Main Product(s) | Catalyst | Temperature (°C) |

| Acetaldehyde + Ammonia | 2-Methylpyridine & 4-Methylpyridine | Modified Al₂O₃ or SiO₂ | 350–500 |

| Acrolein + Ammonia | 3-Methylpyridine & Pyridine | Modified Al₂O₃ or SiO₂ | 350–500 |

| Paraldehyde + Ammonia | 5-Ethyl-2-methylpyridine | Modified Al₂O₃ or SiO₂ | 350–500 |

(Data sourced from[8])

Caution: Sodium amide is a highly reactive and hazardous substance. This reaction should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a high-boiling inert solvent such as xylene or toluene.[12][13]

-

Reagent Addition: Add pyridine (1.0 eq.) to the solvent. Carefully add sodium amide (NaNH₂, 1.1-2.0 eq.) in portions.

-

Reaction: Heat the mixture to 110-130 °C under a nitrogen atmosphere. The reaction progress can be monitored by the evolution of hydrogen gas.[10][13]

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of water, followed by an aqueous solution of ammonium chloride to neutralize any remaining sodium amide.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude 2-aminopyridine can be purified by distillation or recrystallization.

Other Notable Classical Syntheses

-

Guareschi-Thorpe Condensation (1896): This reaction involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of ammonia to yield substituted 2-pyridones.[2][14][15][16][17] Modern variations of this reaction utilize environmentally friendly conditions, such as using ammonium carbonate in an aqueous medium, to produce hydroxy-cyanopyridines in high yields.[14][16]

-

Kröhnke Pyridine Synthesis (1961): Developed by Fritz Kröhnke, this method synthesizes 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[18][19][20] The reaction proceeds via a Michael addition followed by cyclization and aromatization and is known for its mild conditions and often high yields.[18]

The Modern Era: Transition-Metal Catalysis

While classical condensation reactions are powerful, they often lack the functional group tolerance and modularity required for complex molecule synthesis. The late 20th and early 21st centuries have witnessed a revolution in pyridine synthesis driven by the development of transition-metal-catalyzed cross-coupling and C-H activation reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools for constructing substituted pyridines. These methods allow for the precise and predictable formation of C-C and C-N bonds, respectively, on a pre-existing pyridine halide or triflate scaffold.

-

Suzuki-Miyaura Coupling: This reaction couples a pyridine halide (e.g., 2-bromopyridine) with a boronic acid or ester to form a C-C bond. It is widely used to synthesize aryl- and heteroaryl-substituted pyridines.[5][21][22]

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond between a pyridine halide and an amine, providing a versatile route to aminopyridines under milder conditions than the Chichibabin amination.[23][24][25][26]

| Method | Reagents | Conditions | Scope | Yield |

| Chichibabin Amination | Pyridine, NaNH₂ | High temp. (110-130°C), inert solvent | Limited functional group tolerance | 70-85% (for unsubstituted pyridine)[27] |

| Buchwald-Hartwig Amination | 2-Bromopyridine (B144113), Amine, Pd-catalyst, Ligand, Base | Mild temp. (80-100°C), inert solvent | Broad amine scope, good functional group tolerance | 55-98%[26] |

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).[28]

-

Reagent Addition: Add 2-bromopyridine (1.0 eq.) and an anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene).[28]

-

Reaction: Heat the mixture to 85-100 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Extraction and Purification: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

C-H Bond Functionalization

A more recent and highly atom-economical approach is the direct functionalization of pyridine C-H bonds, which avoids the need for pre-functionalized starting materials like halopyridines.[29][30] These reactions, often catalyzed by rhodium, iridium, or palladium, can directly form C-C, C-N, or C-O bonds at specific positions on the pyridine ring, guided by directing groups or the inherent electronics of the ring.[29][31]

Substituted Pyridines in Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in thousands of approved drugs.[2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an ideal component for interacting with biological targets.

Isoniazid: A Landmark Antitubercular Agent

First synthesized in 1912 but forgotten for decades, isoniazid's potent anti-tuberculosis activity was rediscovered in the early 1950s. It quickly became a first-line treatment and remains a cornerstone of combination therapy for tuberculosis. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently adducts with NAD(H) to inhibit InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.

| Compound | Structure | pKa | Application |

| Pyridine | C₅H₅N | 5.25 | Solvent, Precursor |

| Isoniazid | C₆H₇N₃O | 3.54 | Tuberculosis |

| Nicotinamide | C₆H₆N₂O | 3.35 | Vitamin B₃ |

| Pyridoxine | C₈H₁₁NO₃ | 5.00, 8.96 | Vitamin B₆ |

(pKa data sourced from[4][32][33])

Dihydropyridine (B1217469) Calcium Channel Blockers

As mentioned, the Hantzsch synthesis provides direct access to 1,4-dihydropyridines, a class of drugs that revolutionized the treatment of hypertension. These molecules act by blocking L-type voltage-gated calcium channels primarily in vascular smooth muscle. This inhibition prevents the influx of calcium ions required for muscle contraction, leading to vasodilation and a reduction in blood pressure.

| Compound | IC₅₀ (nM) for inhibition of K⁺-induced contractions in rat aorta |

| Nifedipine | 2.9 |

| Nitrendipine | 1.1 |

| Felodipine | 1.0 |

| Amlodipine | 1.9 |

(Data represents a compilation from multiple sources and should be considered illustrative)

Conclusion

From its humble origins in heated bone oil, pyridine has evolved into a molecule of immense importance. The history of substituted pyridines is a story of chemical ingenuity, from the development of robust, classical condensation reactions to the precision and elegance of modern transition-metal catalysis. These synthetic advancements have enabled the exploration of pyridine's vast chemical space, leading to the discovery of life-saving medicines and essential agrochemicals. For researchers today, a deep understanding of this history—the mechanisms, the protocols, and the applications—provides a powerful foundation for future innovation in the ever-expanding world of heterocyclic chemistry.